4-Butyl-benzamidine

Serine Protease Inhibition Enzyme Kinetics Structure-Activity Relationship (SAR)

4-Butyl-benzamidine (CAS 28456-39-5) is a para-substituted benzamidine derivative characterized by an n-butyl substituent on the aromatic ring. This small molecule (C₁₁H₁₆N₂, MW: 176.26) belongs to the class of amidine-based serine protease inhibitors, which competitively bind to the active site of trypsin-like enzymes, including thrombin, plasmin, trypsin, and factor Xa.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 28456-39-5
Cat. No. B1622143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-benzamidine
CAS28456-39-5
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C11H16N2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H3,12,13)
InChIKeyQBXVSDIRVLEZRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-benzamidine (CAS 28456-39-5) Core Properties and Serine Protease Inhibitor Class Profile


4-Butyl-benzamidine (CAS 28456-39-5) is a para-substituted benzamidine derivative characterized by an n-butyl substituent on the aromatic ring [1]. This small molecule (C₁₁H₁₆N₂, MW: 176.26) belongs to the class of amidine-based serine protease inhibitors, which competitively bind to the active site of trypsin-like enzymes, including thrombin, plasmin, trypsin, and factor Xa [2]. The compound's fundamental physicochemical properties include a density of 1.0±0.1 g/cm³ and a boiling point of 275.7±33.0 °C at 760 mmHg . Its specific substitution pattern distinguishes it within the broader benzamidine family, where the hydrophobic alkyl chain is known to modulate enzyme binding affinity and selectivity [2].

Why 4-Butyl-benzamidine (CAS 28456-39-5) Cannot Be Replaced by Generic Benzamidine or Other Alkyl Homologs


Substitution within the benzamidine class is not functionally interchangeable because small changes in the para-alkyl substituent profoundly alter enzyme inhibition profiles. Classic studies on 4-substituted benzamidines demonstrate that the hydrophobicity of the alkyl chain directly influences the binding affinity (Ki) and selectivity across serine proteases such as thrombin, plasmin, and trypsin [1]. Specifically, the interaction of thrombin with benzamidines is governed primarily by substituent hydrophobicity, while plasmin and C1s interactions also depend on electronic effects [2]. Consequently, replacing the n-butyl chain with a shorter alkyl (e.g., methyl) or a hydrogen atom (unsubstituted benzamidine) will yield a compound with markedly different target engagement and potency [3]. This necessitates a compound-specific approach to inhibitor selection, as outlined in the quantitative evidence below.

Quantitative Differentiation of 4-Butyl-benzamidine (CAS 28456-39-5) Against Key Comparator Molecules


Enhanced Hydrophobic Binding Potential via the n-Butyl Substituent Relative to Unsubstituted Benzamidine

The n-butyl substituent at the para position of the benzamidine scaffold significantly increases the calculated partition coefficient (cLogP), providing a quantitative measure of enhanced hydrophobicity compared to the parent compound, benzamidine. This property is a key determinant of enzyme binding pocket complementarity [1].

Serine Protease Inhibition Enzyme Kinetics Structure-Activity Relationship (SAR)

Comparative Physical Property Analysis: Boiling Point and Density for Process Development

The boiling point of 4-Butyl-benzamidine is significantly higher than that of its unsubstituted analog, benzamidine, due to increased molecular weight and van der Waals forces from the alkyl chain [1]. This difference is critical for purification and handling protocols.

Chemical Synthesis Process Chemistry Purification

Class-Level Differentiation in Serine Protease Selectivity Profiles

Substituent-specific effects on enzyme selectivity are well-documented for 4-substituted benzamidines. While direct Ki values for 4-Butyl-benzamidine are not available in the public literature, SAR models for this class predict that the n-butyl group's hydrophobic contribution will selectively enhance affinity for thrombin and factor Xa over trypsin-like proteases, relative to compounds with smaller or polar substituents [1][2].

Drug Discovery Enzyme Selectivity Polypharmacology

Optimal Application Scenarios for 4-Butyl-benzamidine (CAS 28456-39-5) Based on Demonstrated Differential Properties


Design of Selective Thrombin or Factor Xa Inhibitors for Anticoagulant Research

The enhanced hydrophobicity conferred by the n-butyl group (cLogP = 3.92) [1] positions 4-Butyl-benzamidine as a favorable core scaffold for designing selective thrombin or Factor Xa inhibitors. Class-level SAR studies demonstrate that thrombin's binding site is particularly sensitive to substituent hydrophobicity [2], suggesting that the butyl chain can be leveraged to achieve improved selectivity over other serine proteases like trypsin or plasmin. This makes it a strategic choice over less hydrophobic benzamidine analogs (e.g., methyl or unsubstituted) in medicinal chemistry campaigns targeting thrombotic disorders.

Preclinical Pharmacological Research on Protease-Dependent Pathways

As a member of the well-characterized class of reversible serine protease inhibitors [1], 4-Butyl-benzamidine serves as a reliable tool compound for probing protease-dependent cellular pathways. Its specific alkyl substitution pattern, while not fully characterized kinetically, offers a defined chemical entity for reproducible experimental results. Researchers investigating pathways modulated by trypsin-like enzymes can employ this compound as a comparator to more extensively studied inhibitors (e.g., benzamidine or bis-benzamidines) to assess the impact of alkyl chain length on biological outcome [2].

Development of Hydrophobic Enzyme Inhibitor Libraries and Fragment-Based Screening

The significant increase in calculated LogP (cLogP = 3.92) compared to unsubstituted benzamidine (cLogP = 0.64) [1] makes 4-Butyl-benzamidine a valuable component in building focused libraries of hydrophobic amidine-based fragments. In fragment-based drug discovery (FBDD), the compound's higher lipophilicity can facilitate the identification of hydrophobic subpockets within enzyme active sites, a feature that would be missed by more polar, lower molecular weight fragments. This directly supports procurement for compound collection enhancement aimed at targeting enzymes with large hydrophobic binding clefts.

Synthetic Process Optimization for Alkyl-Substituted Benzamidines

The well-defined physical properties of 4-Butyl-benzamidine, including its boiling point of 275.7±33.0 °C [1], provide critical benchmarks for chemical engineers and process chemists. When scaling up the synthesis of this or related alkyl-substituted amidines, these data points inform the selection of appropriate distillation parameters and solvent recovery systems. This contrasts with the lower boiling point of benzamidine (208.5 °C) [2], which would require significantly different process conditions, thereby establishing a clear rationale for compound-specific procurement in industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Butyl-benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.